molecular formula C20H15O4S- B14633189 3-(Diphenylmethoxy)-3-oxo-2-(thiophen-3-yl)propanoate CAS No. 52775-08-3

3-(Diphenylmethoxy)-3-oxo-2-(thiophen-3-yl)propanoate

Cat. No.: B14633189
CAS No.: 52775-08-3
M. Wt: 351.4 g/mol
InChI Key: VCROLTCVCBQSEL-UHFFFAOYSA-M
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Description

3-(Diphenylmethoxy)-3-oxo-2-(thiophen-3-yl)propanoate is an organic compound that features a thiophene ring, a diphenylmethoxy group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethoxy)-3-oxo-2-(thiophen-3-yl)propanoate typically involves the reaction of thiophene derivatives with diphenylmethoxy compounds under specific conditions. One common method is the esterification of 3-oxo-2-(thiophen-3-yl)propanoic acid with diphenylmethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethoxy)-3-oxo-2-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Diphenylmethoxy)-3-oxo-2-(thiophen-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Diphenylmethoxy)-3-oxo-2-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-(thiophen-3-yl)propanoate: Similar structure but with an ethyl ester group instead of the diphenylmethoxy group.

    Methyl 3-(thiophen-3-yl)propanoate: Contains a methyl ester group and lacks the diphenylmethoxy group.

    Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.

Uniqueness

3-(Diphenylmethoxy)-3-oxo-2-(thiophen-3-yl)propanoate is unique due to the presence of both the diphenylmethoxy group and the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

52775-08-3

Molecular Formula

C20H15O4S-

Molecular Weight

351.4 g/mol

IUPAC Name

3-benzhydryloxy-3-oxo-2-thiophen-3-ylpropanoate

InChI

InChI=1S/C20H16O4S/c21-19(22)17(16-11-12-25-13-16)20(23)24-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,17-18H,(H,21,22)/p-1

InChI Key

VCROLTCVCBQSEL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(C3=CSC=C3)C(=O)[O-]

Origin of Product

United States

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